- Synthesis and antiproliferative activity of nitric oxide-donor Largazole prodrugsACS Medicinal Chemistry Letters, 2020, 11(5), 846-851,
Cas no 89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate)

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (2-amino-2-thioxoethyl)carbamate
- Carbamic acid,N-(2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
- tert-butyl 2-amino-2-thioxoethylcarbamate
- tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
- tert-Butyl N-(carbamothioylmethyl)carbamate
- Boc-Gly-CSNH2
- Boc-thioglycinamide
- N-Boc-glycine thioamide
- N-Boc-glycinthioamide
- N-t-butoxycarbonylaminothioacetamide
- AGBIUUFZUPNDTM-UHFFFAOYSA-N
- carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
- N-tert-Butoxycarbonylglycinethioamide
- SBB091163
- KM2802
- (tert
- 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate (ACI)
- Carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)
- 2-(tert-Butylcarbamoyl)thioacetamide
- [(Thiocarbamoyl)methyl]carbamic acid tert-butyl ester
- InChI=1/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10
- DTXSID30415901
- 89226-13-1
- Carbamate, N-(2-amino-2-thioxoethyl)-, (1,1-dimethylethyl)ester
- SCHEMBL1000974
- tert-butyl(2-amino-2-thioxoethyl)carbamate
- SY173669
- DB-078327
- AKOS010592380
- (tert-butoxycarbonyl-amino)acetothioamide
- tert-Butyl 2-amino-2-thioxoethylcarbamate #
- FS-4542
- (N-t-butoxycarbonylamino) acetothioamide
- 2-Amino-1-(Boc-amino)-2-sulfanylideneethane
- EN300-53880
- tert-butyl n-(2-amino-2-thioxo-ethyl)carbamate
- 2-(Boc-amino)ethanethioamide
- MFCD09025922
- thiocarbamoylmethyl-carbamic acid tert-butyl ester
- 2-(N-t-butoxycarbonylamino)thioacetamide
- CS-0092582
- tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate
- F8889-9285
- (tert-butoxycarbonylamino)acetothioamide
- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
-
- MDL: MFCD09025922
- インチ: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
- InChIKey: AGBIUUFZUPNDTM-UHFFFAOYSA-N
- ほほえんだ: O=C(NCC(N)=S)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 190.07800
- どういたいしつりょう: 190.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.4
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- ゆうかいてん: 129 °C
- PSA: 96.44000
- LogP: 1.88840
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate セキュリティ情報
- 危険物輸送番号:2811
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB226484-5 g |
tert-Butyl 2-amino-2-thioxoethylcarbamate, 90%; . |
89226-13-1 | 90% | 5 g |
€246.00 | 2023-07-20 | |
TRC | B699355-1000mg |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 1g |
$ 110.00 | 2023-04-18 | ||
Enamine | EN300-53880-0.5g |
tert-butyl N-(carbamothioylmethyl)carbamate |
89226-13-1 | 95% | 0.5g |
$39.0 | 2023-05-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-50mg |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 98% | 50mg |
152.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-1g |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 98% | 1g |
1081.0CNY | 2021-08-04 | |
Apollo Scientific | OR909672-1g |
tert-Butyl N-(carbamothioylmethyl)carbamate |
89226-13-1 | 98% | 1g |
£20.00 | 2025-02-20 | |
Apollo Scientific | OR909672-5g |
tert-Butyl N-(carbamothioylmethyl)carbamate |
89226-13-1 | 98% | 5g |
£90.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-200mg |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |
89226-13-1 | 98% | 200mg |
302.0CNY | 2021-08-04 | |
ChemScence | CS-0092582-100mg |
tert-Butyl (2-amino-2-thioxoethyl)carbamate |
89226-13-1 | ≥97.0% | 100mg |
$49.0 | 2021-09-02 | |
Enamine | EN300-53880-1.0g |
tert-butyl N-(carbamothioylmethyl)carbamate |
89226-13-1 | 95% | 1g |
$50.0 | 2023-05-02 |
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Total synthesis of (+)-nostocyclamideJournal of the Chemical Society, 1998, (3), 601-607,
ごうせいかいろ 3
- Total synthesis of (+)-nostocyclamideSynlett, 1996, (12), 1171-1172,
ごうせいかいろ 4
1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
- Total synthesis of largazoleSynlett, 2008, (15), 2379-2383,
ごうせいかいろ 5
- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analoguesJournal of Organic Chemistry, 2012, 77(23), 10596-10616,
ごうせいかいろ 6
- Poly(dipeptamidinium) salts: definition and methods of preparationHelvetica Chimica Acta, 1986, 69(5), 1224-62,
ごうせいかいろ 7
- Total Synthesis of Microcin B17 via a Fragment Condensation ApproachOrganic Letters, 2011, 13(4), 680-683,
ごうせいかいろ 8
- Total synthesis of the post-translationally modified polyazole peptide antibiotic GoadsporinAngewandte Chemie, 2017, 56(11), 3069-3073,
ごうせいかいろ 9
- Concise total synthesis of largazoleJournal of Asian Natural Products Research, 2010, 12(11-12), 940-949,
ごうせいかいろ 10
- Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefinationChemical Communications (Cambridge, 2022, 58(31), 4861-4864,
ごうせいかいろ 11
- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogsHeterocyclic Letters, 2013, 3(4), 415-426,
ごうせいかいろ 12
- Synthesis of naturally occurring, conformationally restricted oxazole- and thiazole-containing di- and tripeptide mimeticsAngewandte Chemie, 1996, 35, 1503-1506,
ごうせいかいろ 13
- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residuesTetrahedron, 1988, 44(18), 5833-43,
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Raw materials
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preparation Products
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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4. Book reviews
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamateに関する追加情報
Professional Introduction to Tert-Butyl 2-Amino-2-Thioxoethylcarbamate (CAS No. 89226-13-1)
Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, identified by its Chemical Abstracts Service (CAS) number 89226-13-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. The structural features of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, including its thioxo group and amino functionality, make it a valuable building block for the development of novel therapeutic agents.
The significance of this compound lies in its potential utility as a precursor in the synthesis of more complex molecules. In recent years, there has been a growing interest in carbamate-based derivatives due to their favorable pharmacokinetic properties and biological activity. For instance, carbamates have been explored as protease inhibitors, kinase modulators, and in the development of antiviral and anticancer agents. The presence of the thioxo moiety in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate introduces unique electronic and steric properties that can be leveraged to fine-tune the binding affinity and selectivity of drug candidates.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, making it more accessible for industrial applications. One notable approach involves the use of transition metal-catalyzed cross-coupling reactions, which have revolutionized the way complex organic molecules are constructed. These methods not only improve yield but also allow for greater functional group tolerance, facilitating the introduction of diverse chemical modifications post-synthesis.
The amino group in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate provides a reactive site for further derivatization, enabling the formation of amides, ureas, and other pharmacophores essential for drug design. This flexibility has been exploited in several research studies aimed at identifying novel bioactive compounds. For example, derivatives of this compound have been investigated for their potential role in modulating enzyme activity, particularly in cases where precise control over substrate binding is required.
In the realm of medicinal chemistry, the synthesis of carbamate derivatives often requires careful consideration of stereochemistry and regioselectivity. The tert-butyl group in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate serves as a sterically demanding substituent, which can influence both the conformational preferences and interactions with biological targets. This feature has been harnessed to develop molecules with enhanced binding affinity and reduced off-target effects.
The thioxo group, a sulfur-containing heterocyclic moiety, contributes to the unique electronic properties of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, making it a candidate for applications in redox-sensitive drug delivery systems. Such systems have shown promise in targeted therapy by responding to specific physiological conditions, such as changes in pH or oxidative stress levels within diseased tissues. This adaptability underscores the compound's potential beyond traditional small-molecule drug design.
Recent studies have also highlighted the role of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate in polymer chemistry and material science. The incorporation of carbamate functionalities into polymers can enhance thermal stability and mechanical strength, making these materials suitable for advanced applications such as biodegradable scaffolds for tissue engineering. Additionally, the thioxo group can participate in coordination chemistry with metal ions, leading to the development of novel catalysts or luminescent materials.
The growing body of research on carbamate derivatives underscores their importance as versatile building blocks in synthetic chemistry. As computational methods continue to advance, virtual screening techniques are being employed to identify promising candidates for further experimental validation. This interdisciplinary approach has accelerated the discovery process and has led to several high-throughput screening campaigns targeting diseases with unmet medical needs.
In conclusion, Tert-Butyl 2-Amino-2-Thioxoethylcarbamate (CAS No. 89226-13-1) represents a fascinating compound with broad applicability across multiple domains of chemical research. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutic agents. As synthetic methodologies continue to evolve, the potential applications of this compound are likely to expand further, reinforcing its significance in modern chemical science.
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